
3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(1H-吡唑-4-基)丙基)-2-硫代亚氨基咪唑烷-4-酮是一种杂环化合物,含有吡唑环和带有硫代亚氨基的咪唑烷酮环。
准备方法
合成路线和反应条件
3-(1-(1H-吡唑-4-基)丙基)-2-硫代亚氨基咪唑烷-4-酮的合成通常涉及在特定条件下使1-(1H-吡唑-4-基)丙-1-酮与硫脲反应。反应通常在乙醇或甲醇等溶剂中进行,将混合物加热回流数小时。 然后通过过滤分离产物,并通过重结晶纯化 .
工业生产方法
虽然该化合物的具体工业生产方法没有得到很好的记录,但一般方法将涉及扩大实验室合成。这将包括优化反应条件以最大限度地提高产量和纯度,以及实施连续流动工艺以提高效率和可扩展性。
化学反应分析
反应类型
3-(1-(1H-吡唑-4-基)丙基)-2-硫代亚氨基咪唑烷-4-酮可以进行各种化学反应,包括:
氧化: 硫代亚氨基可以通过过氧化氢或间氯过氧苯甲酸等氧化剂氧化成亚砜或砜。
还原: 该化合物可以被还原以除去硫代亚氨基,形成相应的咪唑烷酮。
取代: 吡唑环可以进行亲电取代反应,例如硝化或卤化,使用硝酸或卤素等试剂。
常用试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸。
还原: 硼氢化钠,氢化铝锂。
取代: 硝酸,卤素(氯,溴)。
主要形成的产物
氧化: 亚砜,砜衍生物。
还原: 咪唑烷酮衍生物。
取代: 硝化或卤化的吡唑衍生物。
科学研究应用
3-(1-(1H-吡唑-4-基)丙基)-2-硫代亚氨基咪唑烷-4-酮在科学研究中有多种应用:
化学: 用作合成更复杂杂环化合物的结构单元。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和抗菌活性。
工业: 用于开发具有特定电子或光学特性的新材料.
作用机制
3-(1-(1H-吡唑-4-基)丙基)-2-硫代亚氨基咪唑烷-4-酮的作用机制尚未完全了解,但据信它通过其吡唑和硫代亚氨基咪唑烷酮部分与特定的分子靶标(如酶或受体)相互作用。这些相互作用可以调节靶蛋白的活性,从而导致各种生物学效应。
相似化合物的比较
类似化合物
3-(1-(1H-吡唑-4-基)丙基)-2-咪唑烷酮: 缺乏硫代亚氨基,这可能会导致不同的反应性和生物活性。
1-(1H-吡唑-4-基)丙-1-酮: 一种更简单的化合物,作为3-(1-(1H-吡唑-4-基)丙基)-2-硫代亚氨基咪唑烷-4-酮合成的前体。
独特性
3-(1-(1H-吡唑-4-基)丙基)-2-硫代亚氨基咪唑烷-4-酮中同时存在吡唑环和硫代亚氨基咪唑烷酮环,提供了独特的化学特性和潜在的生物活性组合,这些特性在更简单或结构相关的化合物中不存在 .
属性
分子式 |
C9H12N4OS |
|---|---|
分子量 |
224.29 g/mol |
IUPAC 名称 |
3-[1-(1H-pyrazol-4-yl)propyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C9H12N4OS/c1-2-7(6-3-11-12-4-6)13-8(14)5-10-9(13)15/h3-4,7H,2,5H2,1H3,(H,10,15)(H,11,12) |
InChI 键 |
MSOSXXLKAXTDBB-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CNN=C1)N2C(=O)CNC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





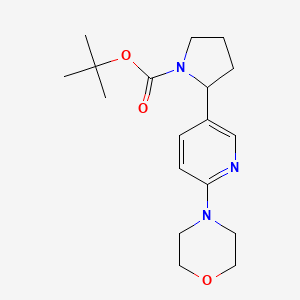
![2-(((5-Phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11813291.png)

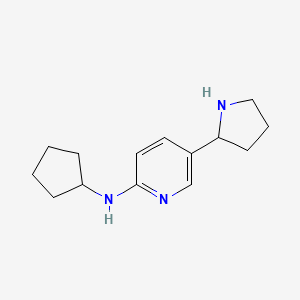
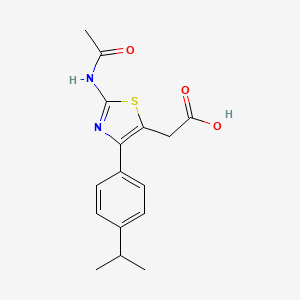
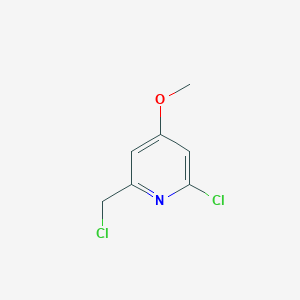

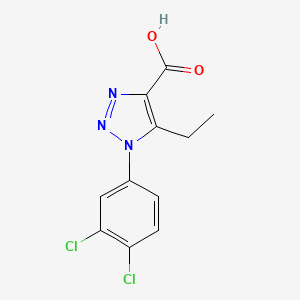
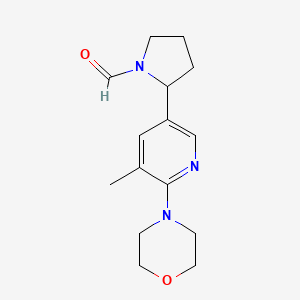
![3-Benzyl-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813325.png)

